1,9-Diazaspiro[5.5]undecane
Overview
Description
1,9-Diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spiro-fused structure consisting of two piperidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The spiro-fused system imparts rigidity and conformational stability, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 1,9-Diazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit the NS5-methyltransferase enzyme of the dengue virus, thereby preventing viral replication. The spirocyclic structure allows for specific binding interactions with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A structurally similar compound with oxygen atoms in the spirocyclic ring.
1,9-Diazaspiro[5.5]undecane-2-one: A derivative with a carbonyl group at position 2.
4,5-Benzene-fused this compound: A compound with a benzene ring fused to the spirocyclic core.
Uniqueness
This compound is unique due to its spiro-fused dipiperidine structure, which imparts rigidity and conformational stability. This structural feature makes it a valuable scaffold in drug design, allowing for specific interactions with biological targets. Additionally, its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other similar compounds .
Properties
IUPAC Name |
1,9-diazaspiro[5.5]undecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-9(3-1)4-7-10-8-5-9/h10-11H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTAYZVSYHTRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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